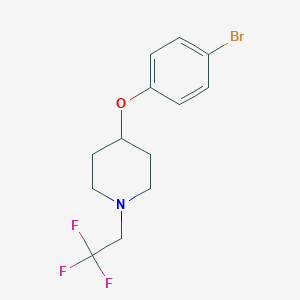
4-(4-Bromophenoxy)-1-(2,2,2-trifluoroethyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Bromophenoxy)-1-(2,2,2-trifluoroethyl)piperidine is an organic compound that features a piperidine ring substituted with a 4-bromophenoxy group and a 2,2,2-trifluoroethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenoxy)-1-(2,2,2-trifluoroethyl)piperidine typically involves the following steps:
Formation of 4-bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a catalyst such as iron(III) bromide.
Synthesis of 4-(4-bromophenoxy)ethanol: This involves the reaction of 4-bromophenol with ethylene oxide under basic conditions.
Formation of this compound: The final step involves the reaction of 4-(4-bromophenoxy)ethanol with 2,2,2-trifluoroethylamine and piperidine under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Bromophenoxy)-1-(2,2,2-trifluoroethyl)piperidine can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom on the phenoxy group can be replaced by other nucleophiles.
Oxidation: The piperidine ring can be oxidized to form corresponding N-oxides.
Reduction: The compound can be reduced to remove the bromine atom or to modify the piperidine ring.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium cyanide, or thiols can be used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be employed.
Major Products Formed
Nucleophilic substitution: Products will vary depending on the nucleophile used, such as azido, cyano, or thiol derivatives.
Oxidation: N-oxides of the piperidine ring.
Reduction: Dehalogenated products or modified piperidine derivatives.
Aplicaciones Científicas De Investigación
4-(4-Bromophenoxy)-1-(2,2,2-trifluoroethyl)piperidine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting the central nervous system.
Materials Science: The compound’s unique structural properties make it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study the interactions of piperidine derivatives with biological targets.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of 4-(4-Bromophenoxy)-1-(2,2,2-trifluoroethyl)piperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes, modulating their activity through binding interactions. The trifluoroethyl group can enhance the compound’s lipophilicity, improving its ability to cross biological membranes and reach its target sites.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Chlorophenoxy)-1-(2,2,2-trifluoroethyl)piperidine: Similar structure but with a chlorine atom instead of bromine.
4-(4-Fluorophenoxy)-1-(2,2,2-trifluoroethyl)piperidine: Similar structure but with a fluorine atom instead of bromine.
4-(4-Methylphenoxy)-1-(2,2,2-trifluoroethyl)piperidine: Similar structure but with a methyl group instead of bromine.
Uniqueness
4-(4-Bromophenoxy)-1-(2,2,2-trifluoroethyl)piperidine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The trifluoroethyl group also imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C13H15BrF3NO |
|---|---|
Peso molecular |
338.16 g/mol |
Nombre IUPAC |
4-(4-bromophenoxy)-1-(2,2,2-trifluoroethyl)piperidine |
InChI |
InChI=1S/C13H15BrF3NO/c14-10-1-3-11(4-2-10)19-12-5-7-18(8-6-12)9-13(15,16)17/h1-4,12H,5-9H2 |
Clave InChI |
RTWBQQKXJQUXIF-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1OC2=CC=C(C=C2)Br)CC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



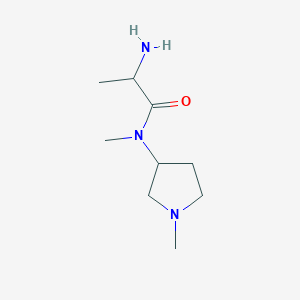
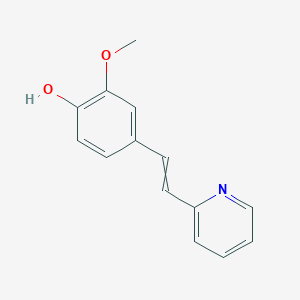
![3-Acridinecarboxamide, 9-chloro-N-[3-[ethyl(phenylmethyl)amino]propyl]-5,6,7,8-tetrahydro-](/img/structure/B14780515.png)
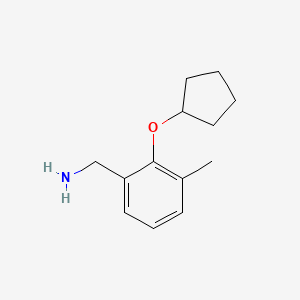
![N-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B14780539.png)
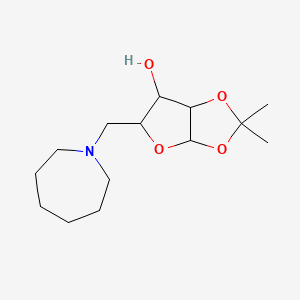
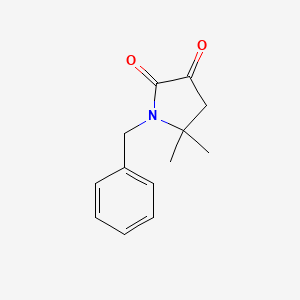
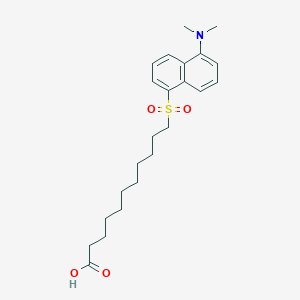
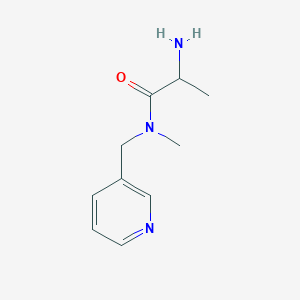
![Benzyl 2-[[2-aminopropanoyl(cyclopropyl)amino]methyl]piperidine-1-carboxylate](/img/structure/B14780561.png)
![[2-(2,6-Dimethylmorpholin-4-YL)pyrimidin-5-YL]boronic acid](/img/structure/B14780566.png)
![N-(3-{[7-Methoxy-6-(2-Pyrrolidin-1-Ylethoxy)quinazolin-4-Yl]amino}-4-Methylphenyl)-2-Morpholin-4-Ylisonicotinamide](/img/structure/B14780569.png)
![6-cyano-N-[1-(3,4-difluorophenyl)ethyl]-3-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylamino]pyrazine-2-carboxamide](/img/structure/B14780571.png)
